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Compound of Interest

(5-Fluoro-6-methoxypyridin-3-
Compound Name:
yl)boronic acid

Cat. No.: B1461676

An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties,
Reactivity, and Applications

Introduction: A Key Building Block in Modern
Synthesis

Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility,
stability, and low toxicity.[1] First synthesized in 1860, these organoboron compounds have
become indispensable as building blocks and synthetic intermediates.[1] Their prominence
surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a
powerful method for forming carbon-carbon bonds.[2][3][4] This reaction's mild conditions and
high functional group tolerance have made it a favorite in academic and industrial labs,
particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Within this vital class of reagents, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid has
emerged as a particularly valuable heterocyclic building block. Its unique substitution pattern—
a pyridine core functionalized with a fluorine atom, a methoxy group, and the reactive boronic
acid moiety—offers a sophisticated tool for introducing highly functionalized pyridine rings into
complex molecular architectures. This guide provides a comprehensive technical overview for
researchers and drug development professionals, detailing the compound's properties,
reactivity, and critical role in synthetic applications.
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Physicochemical and Structural Properties

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is typically a white to off-white crystalline
powder.[5] Its structural features are pivotal to its chemical behavior. The pyridine nitrogen, the
electronegative fluorine atom, and the electron-donating methoxy group collectively influence
the reactivity of both the boronic acid and the aromatic ring.

Property Value

CAS Number 856250-60-7[5][6]

Molecular Formula CeH7BFNO3[5][6]

Molecular Weight 170.93 g/mol [5]

Appearance White to off-white crystalline powder[5]
Synonyms 3-Fluoro-2-methoxypyridine-5-boronic acid[5][6]
Storage Conditions Store at 2 - 8 °C[5]

Reactivity Profile: The Interplay of Substituents

The synthetic utility of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is dictated by the
electronic properties of its substituents. Understanding their individual and collective effects is
crucial for predicting reactivity and optimizing reaction conditions.

e Boronic Acid Group (-B(OH)2): This is the primary reactive site for cross-coupling reactions.
To participate in the Suzuki-Miyaura catalytic cycle, it must be activated by a base to form a
more nucleophilic boronate species (-B(OR)s3™), which facilitates the key transmetalation
step.[2]

» Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, generally
making the pyridine ring electron-deficient compared to benzene. This influences its
coordination to metal catalysts and its susceptibility to certain side reactions.

e Fluoro Group (-F): As a strongly electronegative atom, fluorine exerts a powerful electron-
withdrawing inductive effect. This further decreases the electron density of the pyridine ring
and can influence the Lewis acidity of the boron atom.
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o Methoxy Group (-OCHs): In contrast, the methoxy group is an electron-donating group
through resonance, pushing electron density into the pyridine ring. This partially counteracts
the electron-withdrawing effects of the fluorine and the ring nitrogen.

Caption: Electronic influences within the molecule.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary application of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is its use as a
nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp?)—C(sp?) bond
with various organic halides and pseudohalides (e.g., triflates).[2][3][5]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophile (R*-X), forming a Pd(ll) complex.

e Transmetalation: The boronic acid (R?-B(OH)2), activated by a base to form a boronate (R2?-
B(OH)s™), transfers its organic group (R?) to the palladium center, displacing the halide. This
is the crucial step where the new carbon-carbon bond framework is assembled on the metal
center.

» Reductive Elimination: The two organic fragments (R* and R?) on the palladium complex are
coupled, forming the final product (R*-R2) and regenerating the active Pd(0) catalyst, which
re-enters the cycle.
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Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for researchers. Optimization of the catalyst,
ligand, base, and solvent is often necessary for specific substrates.

Objective: To couple (5-Fluoro-6-methoxypyridin-3-yl)boronic acid with a generic aryl
bromide.
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Materials:

¢ (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (1.2 equivalents)
e Aryl Bromide (1.0 equivalent)

o Palladium(ll) Acetate (Pd(OAc)z2) (2 mol%)

e SPhos (4 mol%)

o Potassium Phosphate (K3POa4) (2.5 equivalents)

o Toluene and Water (e.g., 10:1 v/v)

o Reaction vessel (e.g., Schlenk tube)

« Inert gas supply (Nitrogen or Argon)

Methodology:

» Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl
bromide, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, Pd(OAc)z, SPhos, and K3sPOa.

 Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)
three times to ensure the removal of oxygen, which can deactivate the catalyst.

e Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture is
typically biphasic.[3]

o Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir
vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent (e.g., ethyl acetate) and wash with water and then brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product is then purified, typically by
flash column chromatography on silica gel, to yield the desired biaryl product.
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Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery and Beyond

The incorporation of the 5-fluoro-6-methoxypyridine moiety is a strategic choice in medicinal
chemistry. This structural motif can modulate a compound's pharmacokinetic properties, such
as metabolic stability, solubility, and cell permeability, while also providing new vectors for
hydrogen bonding and other crucial interactions with biological targets.

e Pharmaceutical Development: This building block is a key intermediate in the synthesis of
molecules targeting cancer and infectious diseases, where it contributes to enhancing drug
efficacy.[5] The rise of boronic acid-containing drugs, including the proteasome inhibitor
Bortezomib, underscores the value of this chemical class in medicine.[1][7]

» Bioconjugation: It can be employed in processes to link biomolecules to drugs or imaging
agents, potentially improving target specificity and reducing off-target side effects.[5]

o Materials Science: The unique electronic properties of the fluoro-methoxypyridine unit make
it a candidate for developing advanced materials like sensors and catalysts.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of (5-Fluoro-6-methoxypyridin-3-yl)boronic
acid is essential.

o Hazards: The compound is classified as a hazardous substance. It is known to cause skin
irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
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e Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or
goggles, and a lab coat.[9][10] Avoid creating dust.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For
long-term stability and to prevent dehydration/anhydride formation, refrigeration at 2-8 °C is
recommended.[5]

Conclusion

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is more than just a chemical reagent; it is an
enabling tool for innovation. Its well-defined reactivity, governed by a sophisticated interplay of
electronic effects, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling.
For researchers in drug discovery, medicinal chemistry, and materials science, this compound
provides a direct and efficient route to novel, highly functionalized pyridine-containing
molecules, paving the way for the next generation of therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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